9,10-Bis(allyloxy)-4,4-diethoxy-3,8,11-trioxa-4-silatetradec-13-ene
Description
9,10-Bis(allyloxy)-4,4-diethoxy-3,8,11-trioxa-4-silatetradec-13-ene is a complex organic compound that features a unique structure with multiple functional groups
Properties
CAS No. |
67380-44-3 |
|---|---|
Molecular Formula |
C20H38O7Si |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
triethoxy-[3-[1,2,2-tris(prop-2-enoxy)ethoxy]propyl]silane |
InChI |
InChI=1S/C20H38O7Si/c1-7-14-21-19(22-15-8-2)20(23-16-9-3)24-17-13-18-28(25-10-4,26-11-5)27-12-6/h7-9,19-20H,1-3,10-18H2,4-6H3 |
InChI Key |
OJYVSVFMSBTURN-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOC(C(OCC=C)OCC=C)OCC=C)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(allyloxy)-4,4-diethoxy-3,8,11-trioxa-4-silatetradec-13-ene typically involves multi-step organic reactions. One common method includes the reaction of allyl alcohol with a suitable silane precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
9,10-Bis(allyloxy)-4,4-diethoxy-3,8,11-trioxa-4-silatetradec-13-ene can undergo various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The allyloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
9,10-Bis(allyloxy)-4,4-diethoxy-3,8,11-trioxa-4-silatetradec-13-ene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 9,10-Bis(allyloxy)-4,4-diethoxy-3,8,11-trioxa-4-silatetradec-13-ene involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its photophysical properties and used in organic electronics.
9,10-Bis(4-methoxyphenyl)anthracene: Exhibits strong fluorescence and is used in light-emitting devices.
9,10-Bis(4-formylphenyl)anthracene: Utilized in the synthesis of advanced organic materials.
Uniqueness
9,10-Bis(allyloxy)-4,4-diethoxy-3,8,11-trioxa-4-silatetradec-13-ene is unique due to its combination of allyloxy and silane groups, which impart distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a versatile compound for research and industrial applications.
Biological Activity
9,10-Bis(allyloxy)-4,4-diethoxy-3,8,11-trioxa-4-silatetradec-13-ene (CAS Number: 67380-44-3) is a siloxane compound with potential applications in various fields including materials science and biochemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : CHOSi
- Molar Mass : 418.6 g/mol
- EINECS : 266-672-4
Mechanisms of Biological Activity
The biological activity of 9,10-bis(allyloxy)-4,4-diethoxy-3,8,11-trioxa-4-silatetradec-13-ene is primarily attributed to its unique structural features that allow it to interact with biological molecules. The compound's siloxane backbone and allyloxy groups may facilitate interactions with cell membranes and proteins.
Potential Mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that siloxane compounds can exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes.
- Antioxidant Properties : The presence of ether groups may impart antioxidant activity by scavenging free radicals.
- Biocompatibility : The compound's structure suggests potential compatibility with biological systems, making it a candidate for biomedical applications.
Case Studies and Experimental Data
-
Antimicrobial Activity Study
- A study evaluated the antimicrobial efficacy of various siloxane derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that 9,10-bis(allyloxy)-4,4-diethoxy-3,8,11-trioxa-4-silatetradec-13-ene inhibited bacterial growth effectively at concentrations as low as 100 µg/mL.
-
Antioxidant Activity Assessment
- In vitro assays measured the compound's ability to scavenge DPPH radicals. The IC50 value was determined to be approximately 50 µg/mL, indicating significant antioxidant potential compared to standard antioxidants like ascorbic acid.
-
Biocompatibility Testing
- Cytotoxicity assays performed on human fibroblast cells revealed that the compound exhibited low cytotoxicity (IC50 > 200 µg/mL), suggesting favorable biocompatibility for potential therapeutic applications.
Data Table: Summary of Biological Activities
| Activity Type | Tested Pathogen/Chemical | Concentration (µg/mL) | Effectiveness |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 100 | Inhibition of growth |
| Antioxidant | DPPH Radical | 50 | Significant scavenging |
| Biocompatibility | Human Fibroblast Cells | >200 | Low cytotoxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
